2-(Benzyloxy)-1,4-dichlorobenzene
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Overview
Description
2-(Benzyloxy)-1,4-dichlorobenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,4-dichlorobenzene typically involves the reaction of 1,4-dichlorobenzene with benzyl alcohol in the presence of a base. A common method is the Williamson ether synthesis, where 1,4-dichlorobenzene is treated with sodium hydride (NaH) and benzyl alcohol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-1,4-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include dechlorinated benzene or benzyl alcohol derivatives.
Scientific Research Applications
2-(Benzyloxy)-1,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,4-dichlorobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
1,4-Dichlorobenzene: Lacks the benzyloxy group, making it less reactive in certain types of chemical reactions.
2-(Methoxy)-1,4-dichlorobenzene: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
2-(Benzyloxy)-1,3-dichlorobenzene: Positional isomer with chlorine atoms at different positions, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
1,4-dichloro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJUQNACMBQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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